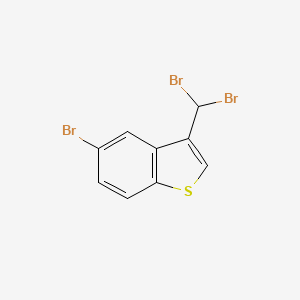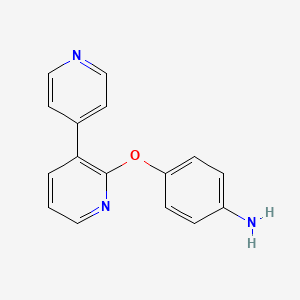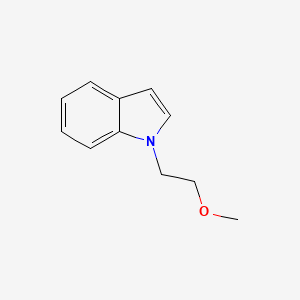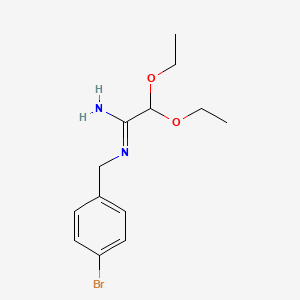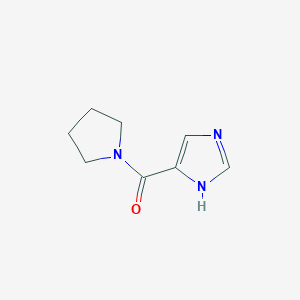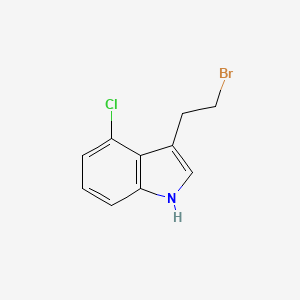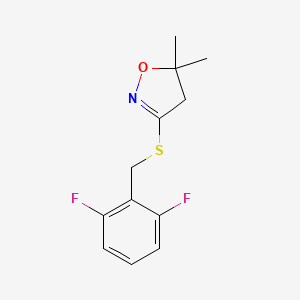
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole
概要
説明
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 2,6-difluorophenyl group and a methylthio substituent, making it a unique and valuable molecule in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
科学的研究の応用
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.
Triazole-Isoxazole Derivatives: Molecules containing both triazole and isoxazole rings.
Uniqueness
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
326829-04-3 |
|---|---|
分子式 |
C12H13F2NOS |
分子量 |
257.30 g/mol |
IUPAC名 |
3-[(2,6-difluorophenyl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole |
InChI |
InChI=1S/C12H13F2NOS/c1-12(2)6-11(15-16-12)17-7-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChIキー |
LNPQBZAHOUCTSB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NO1)SCC2=C(C=CC=C2F)F)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
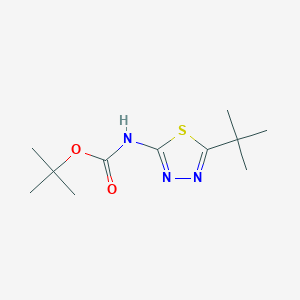
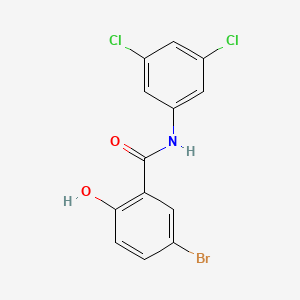
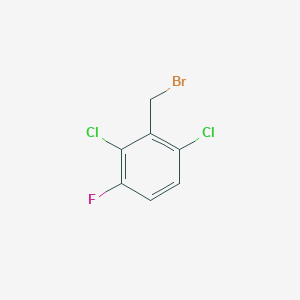
![2-Ethylmercapto-4-hydroxythieno[3,2-d]pyrimidine](/img/structure/B8665337.png)
